2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine
Overview
Description
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C11H24N2O and its molecular weight is 200.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as imidazole and pyrrolidine derivatives have been known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
For instance, it might bind to its target protein, causing a conformational change that alters the protein’s activity . The ethoxymethyl and dimethylpyrrolidinyl groups could potentially enhance the compound’s binding affinity or selectivity for its targets.
Biochemical Pathways
For instance, imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds have been known to be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . The compound’s bioavailability would depend on factors such as its solubility, stability, and the presence of transporters in the body.
Result of Action
Based on the activities of similar compounds, it could potentially alter cellular processes, modulate signal transduction pathways, or affect the function of target proteins .
Action Environment
The action, efficacy, and stability of 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine could be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other compounds or drugs, and individual genetic variations .
Biochemical Analysis
Biochemical Properties
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The pyrrolidine ring in its structure allows it to act as a versatile ligand, binding to various enzymes and modulating their activity. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction can influence the enzyme’s activity, potentially leading to changes in amino acid metabolism .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, the compound can modulate downstream signaling cascades, affecting gene expression and cellular metabolism. Additionally, it has been noted to impact cellular proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can lead to either inhibition or activation of the target enzyme, depending on the nature of the interaction. Furthermore, the compound has been observed to influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and heat. Long-term studies have shown that its effects on cellular function can persist for several days, with gradual changes in cell signaling and metabolism observed over time .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant physiological changes, including alterations in heart rate and blood pressure. Toxicity studies have indicated that extremely high doses can cause adverse effects, such as organ damage and behavioral changes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown into various metabolites. These metabolites can then enter different biochemical pathways, influencing metabolic flux and altering the levels of key metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in certain tissues. This distribution is crucial for its biological activity, as it determines the concentration of the compound at its target sites .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and the nucleus. This localization is often mediated by targeting signals and post-translational modifications, which direct the compound to its sites of action within the cell .
Properties
IUPAC Name |
2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-4-14-8-10-7-13(6-5-12)9-11(10,2)3/h10H,4-9,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPBQVVEXOHSNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.